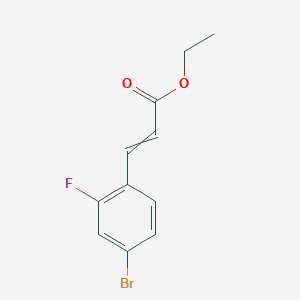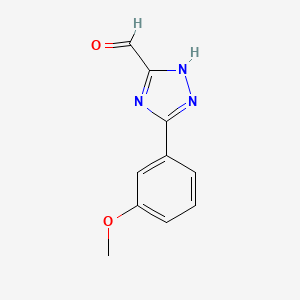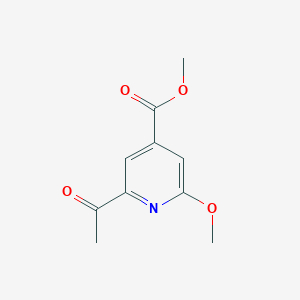
Tert-butyl 3-formyl-5-nitrobenzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-formyl-5-nitrobenzylcarbamate is an organic compound with the molecular formula C13H16N2O5. It is characterized by the presence of a tert-butyl group, a formyl group, and a nitrobenzylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-5-nitrobenzylcarbamate typically involves the reaction of 3-formyl-5-nitrobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-formyl-5-nitrobenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The formyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form imines or acetals, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of an acid catalyst.
Major Products Formed
Oxidation: Tert-butyl 3-carboxy-5-nitrobenzylcarbamate.
Reduction: Tert-butyl 3-formyl-5-aminobenzylcarbamate.
Substitution: Imines or acetals depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-formyl-5-nitrobenzylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-formyl-5-nitrobenzylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-formyl-4-nitrobenzylcarbamate
- Tert-butyl 3-formyl-5-nitrobenzoate
- Tert-butyl 3-formyl-5-nitrobenzamide
Uniqueness
Tert-butyl 3-formyl-5-nitrobenzylcarbamate is unique due to the presence of both a formyl group and a nitro group on the benzylcarbamate moiety. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The tert-butyl group also provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H16N2O5 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-formyl-5-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)20-12(17)14-7-9-4-10(8-16)6-11(5-9)15(18)19/h4-6,8H,7H2,1-3H3,(H,14,17) |
Clave InChI |
YNGUKNWHYGCVDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)



![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)


![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)



![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
